Methylmalonic acid
Overview
Description
Methylmalonic acid is a dicarboxylic acid that is a C-methylated derivative of malonic acid. It is a vital intermediate in the metabolism of fat and protein. Abnormalities in this compound metabolism can lead to methylmalonic acidemia, a metabolic disease attributed to a block in the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA .
Mechanism of Action
Target of Action
Methylmalonic Acid (MMA) primarily targets the Methylmalonyl-CoA carboxyltransferase 12S subunit , which is an enzyme found in Propionibacterium freudenreichii subsp. shermanii . This enzyme plays a crucial role in the metabolism of fat and protein .
Mode of Action
MMA is a by-product of certain metabolic processes, including the metabolism of essential amino acids such as methionine, valine, threonine, and isoleucine, as well as propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chain . The coenzyme A linked form of MMA, known as Methylmalonyl-CoA, is converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This reaction requires vitamin B12 (in the form of adenosylcobalamin) as a cofactor . In this way, MMA enters the Krebs cycle, becoming part of one of the anaplerotic reactions .
Biochemical Pathways
MMA is a vital intermediate in the metabolism of fat and protein . Abnormalities in MMA metabolism lead to a condition known as methylmalonic aciduria . This metabolic disease is attributed to a block in the enzymatic conversion of methylmalonyl CoA to succinyl CoA . MMA is also involved in various metabolic pathways, including Propanoate Metabolism and Vitamin K Metabolism .
Pharmacokinetics
It is known that mma levels in the blood and urine can be elevated due to a defect in the metabolism of methylmalonyl-coa or cobalamin (vitamin b12), or may be caused by dietary cobalamin deficiency . MMA levels are also known to increase during renal dysfunction .
Result of Action
Elevation of MMA levels may indicate a vitamin B12 deficiency . An excess of MMA is associated with a condition known as methylmalonic acidemia . If elevated MMA levels are accompanied by elevated malonic acid levels, this may indicate the metabolic disease combined malonic and methylmalonic aciduria (CMAMMA) .
Action Environment
Therefore, the action, efficacy, and stability of MMA can be influenced by environmental factors such as diet, gut microbial production, and the individual’s health status .
Biochemical Analysis
Biochemical Properties
Methylmalonic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Methylmalonyl-CoA, the coenzyme A linked form of this compound, is converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase . This reaction requires vitamin B12 (in the form of adenosylcobalamin) as a cofactor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cellular metabolism through the direct regulation of metabolic enzymes . For example, it has been found to activate the succinate receptor 1 and drive inflammation . Moreover, this compound acts as a signaling molecule through the methylmalonylation of proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules and influences enzyme activity and gene expression. For instance, it is involved in the conversion of methylmalonyl-CoA into succinyl-CoA, a critical step in the metabolism of certain amino acids .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, only 22% of variation in MMA levels was explained by vitamin B12, eGFR, age, and sex, indicating that a large part of variation in MMA levels is attributable to other factors (e.g., catabolism, dietary components, or gut microbial production) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a single intravenous administration of hMUT mRNA to neonatal or adult MMA mice prevented body weight loss and mortality when challenged with a high protein diet .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is also involved in the metabolism of odd-chain fatty acids and cholesterol .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After ingestion, cobalamin (Cbl) is released by carrier proteins and binds to haptocorrin, which is produced by the salivary glands . From the blood, Cbl-transcobalamin enters cells via the transcobalamin receptor .
Subcellular Localization
It is known that the metabolism of this compound occurs in the mitochondria , suggesting that this is its primary site of localization within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylmalonic acid can be synthesized through various methods, including the esterification reactions by various catalysts and the synthesis of pyrimidinium betaines with formamidine . Another method involves the synthesis of malonic acid half thioester (MAHT) .
Industrial Production Methods
In industrial settings, this compound is often prepared using automated extraction methods. For example, the automated extraction of this compound from serum employs the Ostro Plate for protein precipitation and phospholipid removal . This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-throughput analysis .
Chemical Reactions Analysis
Types of Reactions
Methylmalonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to succinyl-CoA in a reaction involving vitamin B12 as a cofactor.
Reduction: Not commonly reported for this compound.
Substitution: Esterification reactions by various catalysts.
Common Reagents and Conditions
Oxidation: Requires vitamin B12 (adenosylcobalamin) as a cofactor.
Substitution: Various catalysts for esterification.
Major Products Formed
Oxidation: Succinyl-CoA.
Substitution: Pyrimidinium betaines.
Scientific Research Applications
Methylmalonic acid has several scientific research applications:
Chemistry: Used as a biochemical marker for vitamin B12 deficiency.
Biology: Involved in the metabolism of essential amino acids and odd-chain fatty acids.
Medicine: Elevated levels indicate vitamin B12 deficiency and are associated with metabolic diseases like methylmalonic acidemia
Industry: Utilized in high-throughput analysis methods for serum and plasma samples.
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: A dicarboxylic acid similar to methylmalonic acid but without the methyl group.
Succinic Acid: An isomer of this compound involved in the Krebs cycle.
Uniqueness
This compound is unique due to its role as a biomarker for vitamin B12 deficiency and its involvement in specific metabolic pathways that are not shared by its similar compounds .
Properties
IUPAC Name |
2-methylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVHBGGAOATLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199549 | |
Record name | Methylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |
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Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
679.0 mg/mL | |
Record name | Methylmalonic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04183 | |
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Record name | Methylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-05-2, 1215348-94-9 | |
Record name | Methylmalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-05-2 | |
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Record name | Methylmalonic acid | |
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Record name | Methylmalonic Acid | |
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Record name | Methylmalonic acid | |
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Record name | Methylmalonic acid | |
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Record name | Methylmalonic acid | |
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Record name | 1215348-94-9 | |
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Record name | METHYLMALONIC ACID | |
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Record name | Methylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 °C | |
Record name | Methylmalonic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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